molecular formula C6H15N B3186882 2-methylpentan-1-amine CAS No. 13364-16-4

2-methylpentan-1-amine

Cat. No.: B3186882
CAS No.: 13364-16-4
M. Wt: 101.19 g/mol
InChI Key: WNDXRJBYZOSNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpentan-1-amine (IUPAC name: this compound) is a branched primary amine with the molecular formula C₆H₁₅N. Structurally, it consists of a pentane backbone substituted with a methyl group at the second carbon and an amine (-NH₂) group at the terminal position. This compound is part of the aliphatic amine family, characterized by its reactivity in alkylation, acylation, and nucleophilic substitution reactions.

Properties

CAS No.

13364-16-4

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

2-methylpentan-1-amine

InChI

InChI=1S/C6H15N/c1-3-4-6(2)5-7/h6H,3-5,7H2,1-2H3

InChI Key

WNDXRJBYZOSNQO-UHFFFAOYSA-N

SMILES

CCCC(C)CN

Canonical SMILES

CCCC(C)CN

Other CAS No.

13364-16-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methylpentan-1-amine can be synthesized through several methods, one of which is reductive amination. This process involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) . The reaction typically occurs under mild conditions and yields the desired amine with high selectivity.

Industrial Production Methods

In industrial settings, this compound can be produced through the hydrogenation of nitriles or the amination of alcohols. These methods involve the use of catalysts to facilitate the reaction and improve yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products Formed

    Oxidation: Nitriles and amides.

    Reduction: Secondary and tertiary amines.

    Substitution: Various alkylated and arylated amine derivatives.

Scientific Research Applications

Chemical Synthesis

2-Methylpentan-1-amine serves as an important intermediate in the synthesis of various organic compounds. It is utilized for:

  • Synthesis of Fine Chemicals : Used in the production of pharmaceuticals and agrochemicals.
  • Ligand Formation : Acts as a ligand in coordination chemistry, forming complexes with transition metals, which are essential for catalysis and material science applications.

Research has indicated that this compound exhibits various biological activities:

  • Neuropharmacology : It has been studied for its potential effects on neurotransmitter systems. For instance, it may influence the levels of monoamines such as dopamine and serotonin, which are critical for mood regulation and cognitive function.
    StudyFindings
    Neuroprotective EffectsEnhanced synaptic transmission and long-term potentiation in hippocampal neurons of rats.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further research in medical applications.

Industrial Applications

This compound is also used in various industrial processes:

  • Polymer Production : It is utilized in the synthesis of polyamide plastics, films, and fibers due to its amine functionality which can act as a hardener or curing agent.
    ApplicationDescription
    Polyamide PlasticsUsed to enhance mechanical properties and thermal stability .
    Epoxy ResinsFunctions as a curing agent to improve adhesion and durability .
    Corrosion InhibitorsEmployed in formulations to protect metals from corrosion .

Case Study 1: Neuroprotective Effects

A study evaluated the effects of this compound on synaptic transmission in anesthetized rats. The administration of the compound significantly enhanced basic synaptic transmission and long-term potentiation (LTP), suggesting its potential as a cognition-enhancing therapeutic drug.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited inhibitory effects against specific bacterial strains. Further investigations are required to elucidate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methylpentan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methylpentan-1-amine with its closest structural analogs based on substituent variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound -NH₂ at C1, -CH₃ at C2 C₆H₁₅N Primary amine; potential intermediate for pharmaceuticals
n-Pentylamine (Pentan-1-amine) Straight-chain, -NH₂ at C1 C₅H₁₃N Higher boiling point (104–108°C); used in surfactants and corrosion inhibitors
(R)-1-Methoxy-4-methylpentan-2-amine -OCH₃ at C1, -CH₃ at C4, chiral center C₇H₁₇NO Methoxy group enhances polarity; chiral synthesis applications
2-Chloro-N-methylpentan-1-amine derivatives -Cl at C2, -NCH₃ at C1 C₆H₁₄ClN Chlorine increases electrophilicity; used in Fe-catalyzed reactions
n-((1-Ethylpyrrolidin-2-yl)methyl)-2-methylpentan-1-amine Pyrrolidine ring fused to amine C₁₃H₂₈N₂ Tertiary amine; ligand in catalysis or drug design

Key Findings :

Branching Effects : The methyl group at C2 in this compound introduces steric hindrance, likely reducing its boiling point compared to straight-chain n-pentylamine . This branching may also lower solubility in polar solvents.

Chlorination (e.g., 2-chloro derivatives): Increases reactivity in nucleophilic substitutions, making it valuable for cross-coupling reactions .

Tertiary Amines : Derivatives like n-((1-ethylpyrrolidin-2-yl)methyl)-2-methylpentan-1-amine exhibit enhanced basicity and coordination properties, suitable for catalytic systems or bioactive molecules .

Q & A

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodological Answer : Its primary amine group enables conjugation with carboxylic acids (amide formation) or aldehydes (Schiff base synthesis). For example, fluorophenyl derivatives (e.g., 1-(2-fluorophenyl)-4-methylpentan-1-amine) show potential as CNS agents via amphetamine-like structural motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.